molecular formula C9H16IOP B14595034 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide CAS No. 61213-91-0

1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide

Cat. No.: B14595034
CAS No.: 61213-91-0
M. Wt: 298.10 g/mol
InChI Key: HHXYTGMWUHTXBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is a phosphonium salt with a unique structure that includes a phospholium ring substituted with methoxymethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide typically involves the reaction of a phospholium precursor with methoxymethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor vessel, and the product is purified through crystallization or distillation. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include alkoxides, thiolates, and amines.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative .

Scientific Research Applications

1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxymethyl group can participate in nucleophilic attacks, while the phospholium ring can stabilize positive charges, facilitating electrophilic reactions .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive functional groups. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

61213-91-0

Molecular Formula

C9H16IOP

Molecular Weight

298.10 g/mol

IUPAC Name

1-(methoxymethyl)-1,3,4-trimethylphosphol-1-ium;iodide

InChI

InChI=1S/C9H16OP.HI/c1-8-5-11(4,7-10-3)6-9(8)2;/h5-6H,7H2,1-4H3;1H/q+1;/p-1

InChI Key

HHXYTGMWUHTXBN-UHFFFAOYSA-M

Canonical SMILES

CC1=C[P+](C=C1C)(C)COC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.